1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride (CAS 1431962-50-3) is a pyrazole derivative with the molecular formula C₅H₇ClF₃N₃ and a molecular weight of 201.56 g/mol (calculated from ). The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Key features include:
- Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, increasing lipophilicity and metabolic stability .
- Applications: Widely used in medicinal chemistry and agrochemical research as a scaffold for drug discovery .
Physical Properties:
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c1-11-3(5(6,7)8)2-4(9)10-11;/h2H,1H3,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFLHANLZGUFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431962-50-3 | |
| Record name | 1H-Pyrazol-3-amine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431962-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate amine sources under controlled conditions. One common method includes the use of methyl hydrazine hydrochloride as a starting material, followed by functionalization at the 5-position through lithiation and subsequent trapping with electrophiles .
Industrial Production Methods: Industrial production of this compound often employs high-yielding, scalable synthetic routes. For instance, a one-step procedure for the synthesis of regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed, which is relevant for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective inhibitors of monoamine oxidase B, an enzyme involved in the regulation of neurotransmitters. This inhibition can lead to improved memory and cognitive functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Molecular Weight: The trifluoromethyl group and aromatic substituents (e.g., chlorophenyl in ) increase molecular weight compared to simpler analogs like the ethyl-substituted compound .
- Hydrochloride Salts: Both the target compound and 3-amino-5-ethyl-1H-pyrazole hydrochloride exhibit enhanced solubility due to ionic character .
Functional Group Impact on Physicochemical Properties
This compound
- Medicinal Chemistry: Serves as a precursor for kinase inhibitors due to its ability to modulate enzyme active sites .
- Agrochemicals: The -CF₃ group improves resistance to oxidative degradation in pesticides .
Comparisons with Analogs:
- Piperidine Carbonyl Derivative (C2): Used in protease inhibition studies, leveraging its hydrogen-bonding capacity .
- 3-Chlorophenyl Analog: Demonstrates higher cytotoxicity in cancer cell lines, attributed to aromatic interactions .
- Ethyl-Substituted Compound: Limited bioactivity but advantageous for rapid derivatization in combinatorial chemistry .
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring structure with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The chemical formula is CHFN·HCl, and its CAS number is 1431962-50-3.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Effects : Exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Properties : Shows potential as an inhibitor of tubulin polymerization, affecting cancer cell proliferation.
- Anti-inflammatory Activity : Inhibits the release of pro-inflammatory cytokines like TNF-alpha.
Antimicrobial Activity
Research indicates that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 8 |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | MRSA | TBD |
Anticancer Mechanisms
The anticancer activity of this compound has been explored in various studies. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A notable study reported IC values ranging from 0.08 to 12.07 mM against different cancer cell lines, suggesting a potent antiproliferative effect.
Case Study: Tubulin Polymerization Inhibition
In vitro studies demonstrated that the compound effectively arrests the cell cycle in the G2/M phase, leading to reduced proliferation in cancerous cells while sparing normal fibroblasts. The following table illustrates the growth inhibition percentages in various cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 | 54.25 |
| HeLa | 38.44 |
| GM-6114 (Fibroblasts) | 80.06 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of TNF-alpha in human monocytes stimulated with lipopolysaccharides (LPS). This action suggests its potential use in treating inflammatory diseases.
Research Findings on Anti-inflammatory Activity
A study highlighted that derivatives similar to this compound significantly reduced TNF-alpha levels in vivo:
| Experimental Model | Inhibition (%) |
|---|---|
| Mouse model of inflammation | 97.7 |
Q & A
Q. Advanced Analytical Techniques
- NMR Spectroscopy : NMR (CDCl) typically shows a singlet at δ 4.03–4.16 ppm for the methyl group on the pyrazole ring and a singlet at δ 7.06–7.21 ppm for the trifluoromethyl-substituted pyrazole proton .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 195.05 for CHFN·HCl) .
- Elemental Analysis : Validate Cl content (theoretical ~16.5% for HCl salt).
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Q. Crystallography and Data Contradictions
- Hygroscopicity : The hydrochloride salt may absorb moisture, complicating crystal growth. Use anhydrous solvents (e.g., ethanol) and glove-box techniques for crystallization .
- Crystal Packing : The trifluoromethyl group’s bulkiness can lead to disordered structures. SHELXL refinement (SHELX suite) with TWIN/BASF commands is recommended for handling twinning or low-resolution data .
- Validation : Cross-check with powder XRD if single crystals are unstable.
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Q. Mechanistic Insights
- Electron-Withdrawing Effects : The -CF group deactivates the pyrazole ring, reducing electrophilic substitution at the 5-position but enhancing stability of the amine group toward oxidation .
- Steric Hindrance : Limits accessibility for bulky reagents, favoring reactions at the 3-position amine (e.g., acylation, sulfonylation). Computational studies (DFT) predict lower LUMO energy at the amine site, aligning with observed reactivity .
What strategies mitigate instability during storage or reaction conditions?
Q. Handling and Stability Optimization
- Storage : Store in amber vials under argon at -20°C to prevent hydrolysis of the HCl salt. Desiccants (e.g., molecular sieves) are critical .
- Reaction Solvents : Use anhydrous DMF or THF for reactions. Avoid protic solvents unless necessary for solubility.
- Degradation Analysis : Monitor by TLC or HPLC for byproducts (e.g., free base formation via HCl loss).
How can computational modeling aid in predicting biological activity?
Q. Advanced Applications in Medicinal Chemistry
- Docking Studies : The pyrazole core and -CF group show affinity for hydrophobic enzyme pockets (e.g., NLRP3 inflammasome inhibitors). Use AutoDock Vina with crystal structures of target proteins .
- QSAR Models : Correlate substituent effects (e.g., -CF vs. -Cl) on bioactivity using Hammett constants and regression analysis .
How to resolve contradictions in reported spectral data for this compound?
Q. Data Validation Workflow
- Cross-Platform Analysis : Compare NMR (DMSO-d vs. CDCl) to identify solvent-dependent shifts.
- Isotopic Labeling : -labeling can clarify ambiguous amine proton couplings .
- Collaborative Databases : Upload spectra to PubChem or ChemSpider for community verification .
What are the implications of trace metal contaminants in catalytic applications?
Q. Advanced Material Science Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
